2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Overview
Description
“2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide” is a chemical compound . It is also known by other names such as “2-Chloro-n-(6-nitro-1,3-dioxaindan-5-yl)acetamide” and "Acetamide, 2-chloro-N-(6-nitro-1,3-benzodioxol-5-yl)-" .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 five-membered ring .Scientific Research Applications
Conformational Analysis
- The compound's conformational properties have been studied, focusing on the relative orientations of its molecular fragments. This research provides insights into the crystal packing enhanced by strong intermolecular hydrogen bonds (Soares-Sobrinho et al., 2008).
Synthesis of New Monomers
- It has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles. These monomers contribute significantly to advancements in polymer science and materials engineering (Begunov & Valyaeva, 2015).
Acetamide Derivatives
- Research on 2-Chloro-N-(3-Methylphenyl)acetamide, a related compound, informs about the synthesis and properties of acetamide derivatives. This research has implications for the development of new materials and pharmaceuticals (Gowda et al., 2007).
Antibacterial Agents
- Derivatives of this compound have been synthesized and tested as antibacterial agents. These studies contribute to the field of medicinal chemistry and the development of new antibiotics (Ramalingam, Ramesh & Sreenivasulu, 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
- The compound has been studied for its potential in photovoltaic efficiency modeling and ligand-protein interactions. This research is significant for renewable energy technologies and drug discovery (Mary et al., 2020).
Heterocyclic Compounds Synthesis
- The compound has been used in synthesizing a variety of heterocyclic compounds. This has implications in organic chemistry and the development of new chemical entities (Mahmood & Ahmad, 2020).
Novel Synthesis and Characterization
- Innovative synthesis methods involving this compound have been explored, contributing to the advancement of synthetic chemistry and the development of new chemical synthesis techniques (Karna, 2019).
Properties
IUPAC Name |
2-chloro-N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5/c10-3-9(13)11-5-1-7-8(17-4-16-7)2-6(5)12(14)15/h1-2H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJUOHOLSWOBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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